7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound with the molecular formula C15H17BBrNO2. It is a quinoline derivative that features both a bromine atom and a boronic ester group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 7-bromoquinoline as a starting material, which is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron under inert conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, often used in substitution reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.
Scientific Research Applications
7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds due to its ability to form diverse chemical structures.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily related to its reactivity in chemical reactions The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Another compound with boronic ester groups, used in similar applications.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Shares structural similarities and is used in organic synthesis.
Uniqueness
7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to the presence of both a bromine atom and a boronic ester group on a quinoline scaffold. This combination allows for versatile reactivity and the formation of diverse chemical structures, making it valuable in various fields of research.
Properties
IUPAC Name |
7-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BBrNO2/c1-14(2)15(3,4)20-16(19-14)11-7-10-5-6-12(17)8-13(10)18-9-11/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOSOBUSDDSGHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=C3)Br)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BBrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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